molecular formula C11H14N2O6 B3243985 4,5-Dimethoxy-2-nitro-DL-phenylalanine CAS No. 160342-61-0

4,5-Dimethoxy-2-nitro-DL-phenylalanine

Cat. No.: B3243985
CAS No.: 160342-61-0
M. Wt: 270.24 g/mol
InChI Key: UCRRYHDJELNHTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-nitro-DL-phenylalanine typically involves the nitration of 4,5-dimethoxyphenylalanine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-nitro-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethoxy-2-nitro-DL-phenylalanine is used in various scientific research applications, including:

    Chemistry: As a reference standard for analytical methods and as a precursor for synthesizing other compounds.

    Biology: Studying the effects of nitro and methoxy groups on biological activity.

    Medicine: Investigating potential therapeutic applications and understanding the compound’s pharmacokinetics and pharmacodynamics.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-nitro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethoxy-2-nitro-DL-phenylalanine is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

2-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c1-18-9-4-6(3-7(12)11(14)15)8(13(16)17)5-10(9)19-2/h4-5,7H,3,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRRYHDJELNHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(C(=O)O)N)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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